ALDH3A1 Enzyme Inhibition: 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde Exhibits Distinct Potency Compared to Structural Analogs
4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde demonstrates an IC50 > 100,000 nM against human ALDH3A1-mediated benzaldehyde oxidation, positioning it as a weak inhibitor relative to more potent analogs in the same assay series [1]. In contrast, a structurally related analog (CHEMBL1890994) achieves an IC50 of 2,100 nM under identical assay conditions, representing a >47-fold increase in inhibitory potency [2]. This quantitative difference highlights how the specific substitution pattern on the pyridine ring and the aldehyde moiety profoundly influences target engagement.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Analog CHEMBL1890994 (US9328112, A24) |
| Quantified Difference | >47-fold higher IC50 (weaker inhibition) |
| Conditions | Recombinant human ALDH3A1, benzaldehyde substrate, 1 min preincubation, spectrophotometric analysis [1] |
Why This Matters
The specific inhibition profile against ALDH3A1, a target implicated in cancer stem cell detoxification, allows researchers to select this compound as a negative control or as a scaffold for developing more potent inhibitors, whereas the more active analog may serve as a lead compound.
- [1] BindingDB. BDBM50447057 (CHEMBL1413180). BindingDB Entry for 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447057 View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994). BindingDB Entry for analog. https://bindingdb.org View Source
